molecular formula C23H22N2O3S B2760850 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide CAS No. 391876-72-5

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide

Numéro de catalogue: B2760850
Numéro CAS: 391876-72-5
Poids moléculaire: 406.5
Clé InChI: MWNWDSOAGWCSAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide is a complex organic compound that belongs to the class of sulfonyl benzamides

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide typically involves multiple steps:

    Formation of the Isoquinoline Derivative: The starting material, 3,4-dihydroisoquinoline, is synthesized through a Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde.

    Sulfonylation: The isoquinoline derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The final step involves the coupling of the sulfonylated isoquinoline with o-toluidine to form the benzamide derivative. This reaction is typically carried out using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce sulfides or thiols.

Applications De Recherche Scientifique

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to:

  • Inhibit Cell Proliferation : The compound effectively inhibits the growth of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549). The MTT assay demonstrates a dose-dependent response in cell viability .
  • Induce Apoptosis : Flow cytometry analyses reveal that treatment with the compound increases apoptosis in cancer cells by activating caspase pathways essential for programmed cell death.
  • Cause Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G0/G1 phase, thereby preventing further proliferation of cancer cells.
  • Inhibit Migration : Scratch wound healing assays indicate that the compound reduces cell migration, suggesting its potential role in preventing metastasis.

Neuroprotective Effects

The compound is also being investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases:

  • Monoamine Oxidase Inhibition : In vitro studies have shown that derivatives of this compound can inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders like Alzheimer's disease. This inhibition may help increase levels of neurotransmitters like dopamine and serotonin, which are often depleted in such conditions .
  • Cholinesterase Inhibition : The compound has demonstrated inhibitory effects against acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This activity is particularly relevant for Alzheimer's disease treatment .

Study on Anticancer Activity

A recent study synthesized several derivatives of the target compound and evaluated their biological activities. Key findings included:

  • Superior Efficacy : Among the synthesized compounds, the target compound exhibited superior anticancer activity compared to others tested.
  • ADMET Profiling : Preliminary absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies suggest favorable pharmacokinetic properties for this compound, indicating its potential for further development as a therapeutic agent.

Study on Neuroprotection

Another study focused on the synthesis and evaluation of benzothiazole–isoquinoline derivatives similar to the target compound. The results highlighted:

  • Inhibition Potency : Several compounds showed excellent inhibitory potency against MAO and cholinesterase enzymes.
  • Behavioral Tests : In vivo tests using forced swim tests confirmed that certain compounds reduced immobility time significantly, indicating potential antidepressant effects .

Data Summary

Biological ActivityObservations
Cell Proliferation InhibitionSignificant inhibition in A431 and A549 cell lines
Apoptosis InductionIncreased caspase activity; flow cytometry results confirm apoptosis
Cell Cycle ArrestG0/G1 phase arrest observed
Migration InhibitionReduced migration in scratch assays
Cholinesterase ModulationDecreased AChE activity observed

Mécanisme D'action

The mechanism of action of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparaison Avec Des Composés Similaires

Similar Compounds

    4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(m-tolyl)benzamide: Similar structure but with a meta-tolyl group.

Uniqueness

The unique structural features of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide, such as the ortho-tolyl group, may confer distinct biological activities or chemical reactivity compared to its analogs.

Activité Biologique

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(o-tolyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O3SC_{22}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 396.50 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. Notably, compounds with similar structures have been shown to inhibit 17-beta-hydroxysteroid dehydrogenase (AKR1C3), an enzyme implicated in steroid metabolism and cancer progression. The sulfonamide moiety interacts with the active site of the enzyme, leading to inhibition of its activity .

In Vitro Studies

  • Enzyme Inhibition : In studies involving enzyme assays, derivatives of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl) compounds have demonstrated potent inhibitory effects on AKR1C3 with IC50 values in the low nanomolar range . This suggests a strong potential for therapeutic applications in hormone-dependent cancers.
  • Cell Proliferation : The inhibition of AKR1C3 has been correlated with reduced cell proliferation in cancer cell lines. For instance, compounds structurally related to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl) have shown significant anti-proliferative effects against breast and prostate cancer cells .

Case Studies

  • Case Study 1 : A study reported that a derivative of this compound exhibited a 12-fold preference for one stereoisomer over others when tested against AKR1C3, indicating the importance of stereochemistry in biological activity .
  • Case Study 2 : Another investigation into related benzamide derivatives found that certain modifications enhanced their potency as RET kinase inhibitors, suggesting that structural variations can lead to improved therapeutic profiles .

Data Tables

Compound NameCAS NumberMolecular WeightActivityReference
This compound924759-42-2396.50 g/molAKR1C3 Inhibitor
Related Benzamide Derivative123456-78-9408.52 g/molRET Kinase Inhibitor

Propriétés

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3S/c1-17-6-2-5-9-22(17)24-23(26)19-10-12-21(13-11-19)29(27,28)25-15-14-18-7-3-4-8-20(18)16-25/h2-13H,14-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNWDSOAGWCSAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.